molecular formula C10H6Cl2N2O2 B8394630 3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole CAS No. 122476-88-4

3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole

Cat. No.: B8394630
CAS No.: 122476-88-4
M. Wt: 257.07 g/mol
InChI Key: QXRUCCDIYORSIZ-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

122476-88-4

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole

InChI

InChI=1S/C10H6Cl2N2O2/c11-8-2-1-6(3-9(8)12)7-4-13-5-10(7)14(15)16/h1-5,13H

InChI Key

QXRUCCDIYORSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CNC=C2[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (2.66 g of a 60% suspension in oil is rinsed with dry ether; 66 mmol) and suspended in 150 mL of dry ether. To this mixture is added over 15 minutes a mixture of 12.0 g (5.5 mmol) of 3,4-dichloro-β-nitrostyrene and 10.8 g (5.5 mmol) of (p-tolylsulfonyl)methyl isocyanide in 50 mL of DMSO and 150 mL of ether. The mixture is stirred for 1.5 hours and then diluted with 150-200 mL of water and additional ether. The ether layer is separated, dried over magnesium sulfate, and concentrated in vacuo. The resulting 10.6 g of crude product is purified by chromatography on silica gel using a 4:1 mixture of chloroform and ethyl acetate. A 7.2 g solid fraction is recrystallized from chloroform-ethyl acetate-hexane to give 3.0 g of yellow solid, m.p. 187°-188° C. (dec.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
175 (± 25) mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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